1-(4-Aminophenyl)-2,2-difluoroethanol
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Overview
Description
1-(4-Aminophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a difluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2,2-difluoroethanol typically involves the reaction of 4-nitrophenyl-2,2-difluoroethanol with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-2,2-difluoroethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoroethanol moiety may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-2,2-difluoroethane
- 1-(4-Aminophenyl)-2,2-difluoropropanol
- 1-(4-Aminophenyl)-2,2-difluorobutanol
Uniqueness
1-(4-Aminophenyl)-2,2-difluoroethanol is unique due to the presence of both an amino group and a difluoroethanol moiety, which confer distinct chemical and physical properties. The difluoroethanol group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,12H,11H2 |
InChI Key |
YMNBIUFEVHXCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)N |
Origin of Product |
United States |
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